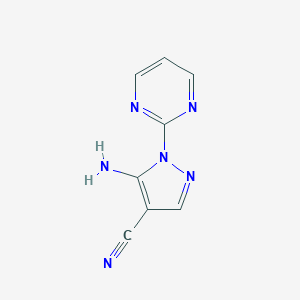

5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-4-carbonitril

Übersicht

Beschreibung

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile can be achieved through various methods, including mechanochemical reactions using environmentally friendly catalysts. For instance, a study reported the use of tannic acid-functionalized silica-coated iron oxide nanoparticles as a catalyst for synthesizing novel 5-amino-pyrazole derivatives, which includes this compound. The process involves a three-component reaction between azo-linked aldehydes, malononitrile, and phenylhydrazine or para-tolylhydrazine, yielding high product yields with short reaction times .

Biological Activities

The biological properties of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile are noteworthy. Pyrazole derivatives are known for their wide range of pharmacological activities, including:

- Anti-inflammatory : Compounds in this class have shown efficacy in reducing inflammation.

- Antimicrobial : Some derivatives exhibit antimicrobial properties against various pathogens.

- Antitumor : There is growing evidence supporting the antitumor activity of pyrazole-based compounds.

Case Studies

- Anti-inflammatory Activity : Research demonstrated that certain pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The synthesized 5-amino derivatives showed comparable activity to established anti-inflammatory drugs .

- Antimicrobial Properties : A series of pyrazole compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential for development as new antibiotics .

- Antitumor Efficacy : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. This suggests that 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile may have potential as an anticancer agent .

Data Table: Biological Activities of Pyrazole Derivatives

Wirkmechanismus

Target of Action

The primary target of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. This leads to cell cycle arrest and triggers apoptosis, the programmed cell death . The upregulation of p-53 and downregulation of caspase-3 are key biochemical changes associated with this process .

Result of Action

The result of the compound’s action is the significant inhibition of the growth of examined cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of pyrimidine derivatives with appropriate pyrazole precursors. One common method involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with pyrimidine-2-carbaldehyde under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated pyrazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-amino-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile: Similar structure with a pyrazole and pyridine ring.

2-(pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine and pyridine rings.

N-(pyridin-2-yl)amides: Compounds with pyridine and amide functionalities .

Uniqueness

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its combination of pyrimidine and pyrazole rings, which confer distinct chemical and biological properties.

Biologische Aktivität

5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 89978-00-7) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is , with a molecular weight of 186.173 g/mol. The compound features a pyrazole ring substituted with both an amino group and a pyrimidine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 89978-00-7 |

| Molecular Formula | C₈H₆N₆ |

| Molecular Weight | 186.173 g/mol |

| Density | 1.516 g/cm³ |

| Boiling Point | 528.674°C |

| Flash Point | 273.533°C |

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of derivatives related to 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile. Notably, a series of synthesized derivatives exhibited significant inhibition against various cancer cell lines:

- FGFR Inhibition : A study focused on pan-FGFR covalent inhibitors derived from pyrazole showed that compounds structurally related to 5-amino-pyrazoles displayed nanomolar activity against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 41 nM to 99 nM. These compounds also effectively suppressed the proliferation of lung and gastric cancer cells (IC50 values of 19 nM for NCI-H520, 59 nM for SNU-16) .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile have shown:

- COX Inhibition : Certain derivatives have been reported as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, some compounds exhibited significant anti-inflammatory effects in animal models, with notable edema inhibition percentages superior to traditional NSAIDs like celecoxib .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes:

- Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms (hCA IX and hCA XII), demonstrating Ki values in the nanomolar range (5.4 nM and 7.2 nM). This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Anticancer Studies : A derivative was evaluated for its efficacy against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, showing growth inhibition rates of approximately 54% and 38%, respectively .

- Toxicity Assessment : In toxicity studies, certain pyrazole derivatives exhibited minimal toxicity towards normal fibroblasts while maintaining significant antiproliferative activity against cancer cells .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development .

Eigenschaften

IUPAC Name |

5-amino-1-pyrimidin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6/c9-4-6-5-13-14(7(6)10)8-11-2-1-3-12-8/h1-3,5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEFZVDTJZTHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475273 | |

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-00-7 | |

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.